Structural and Predicted Physicochemical Differentiation from the Free Carboxylic Acid Analog (CAS 378224-67-0)
Compared to the free carboxylic acid analog (Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid (CAS 378224-67-0), the ethyl ester exhibits computed property differences expected to influence membrane permeability and solubility [1]. No experimental logP, logD, or PAMPA data were found for either compound in peer-reviewed literature.
| Evidence Dimension | Molecular weight and computed partition coefficient |
|---|---|
| Target Compound Data | MW = 320.32 g/mol; cLogP approximately 1.5–2.5 (predicted) |
| Comparator Or Baseline | Free acid (CAS 378224-67-0): MW = 292.27 g/mol; cLogP approximately 0.5–1.5 (predicted) |
| Quantified Difference | Target compound has higher MW (+28.05 g/mol) and higher predicted lipophilicity (~1 log unit increase) |
| Conditions | In silico predictions using standard algorithms (ALOGPS, XLogP3) |
Why This Matters
The ethyl ester form may offer improved passive membrane permeability relative to the free acid, which is relevant for cell-based assay design, though experimental confirmation is absent.
- [1] Chemical Abstracts Service. (Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid, CAS Registry Number 378224-67-0. Calculated physicochemical properties from ACD/Labs, SciFinderⁿ. View Source
